molecular formula C15H20O2 B14597844 5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one CAS No. 60741-78-8

5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one

Cat. No.: B14597844
CAS No.: 60741-78-8
M. Wt: 232.32 g/mol
InChI Key: GFHKRGXDCYHGOG-UHFFFAOYSA-N
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Description

5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxyphenylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane ring.

    Introduction of the Hydroxyphenylmethyl Group: This step involves the Friedel-Crafts alkylation reaction, where a hydroxyphenylmethyl group is introduced to the cyclohexane ring using a Lewis acid catalyst such as aluminum chloride.

    Methylation: The final step involves the methylation of the cyclohexane ring at the 3,3-positions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like halides, amines, or thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylmethylcyclohexane: Lacks the dimethyl substitution, resulting in different chemical properties.

    3,3-Dimethylcyclohexanone: Lacks the hydroxyphenylmethyl group, affecting its reactivity and applications.

Properties

CAS No.

60741-78-8

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one

InChI

InChI=1S/C15H20O2/c1-15(2)9-12(8-14(17)10-15)7-11-3-5-13(16)6-4-11/h3-6,12,16H,7-10H2,1-2H3

InChI Key

GFHKRGXDCYHGOG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(=O)C1)CC2=CC=C(C=C2)O)C

Origin of Product

United States

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